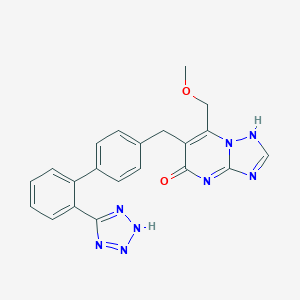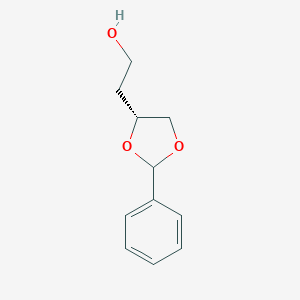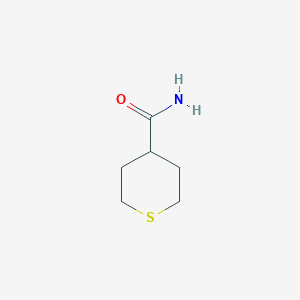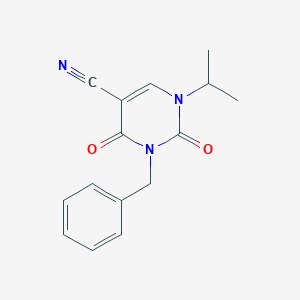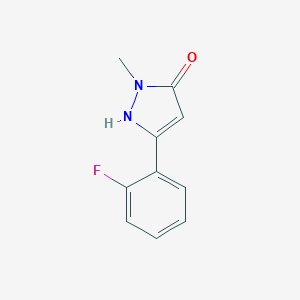
5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis and structural characterization of isostructural compounds with related fluorophenyl and pyrazolyl components have been demonstrated, showing high yields and the suitability for structure determination by single-crystal diffraction (Kariuki et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including fluorophenyl groups, has been extensively studied. Single crystal X-ray diffraction techniques have been employed to determine the planarity and the orientation of fluorophenyl groups relative to the pyrazole core. For instance, the molecular structure and vibrational frequencies of a closely related compound were analyzed, highlighting the planar nature of the molecule and the perpendicular orientation of the fluorophenyl groups (Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of "5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol" and its derivatives can be attributed to the functional groups present in the molecule. For example, the presence of fluorine atoms significantly influences the molecule's reactivity towards nucleophilic and electrophilic attacks, as indicated by molecular electrostatic potential map analyses (Mary et al., 2015).
Physical Properties Analysis
The physical properties, including crystalline structure and stability, are crucial for understanding the behavior of this compound under various conditions. The crystal packing, hydrogen bonding interactions, and non-covalent interactions play a significant role in the stability of the compound's crystalline form (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various chemical agents, are determined by the compound's molecular structure. The presence of electron-withdrawing fluorine atoms affects the electron density distribution within the molecule, influencing its chemical properties and reactivity (Mary et al., 2015).
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-2-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-13-10(14)6-9(12-13)7-4-2-3-5-8(7)11/h2-6,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYBKGDDEXLCRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

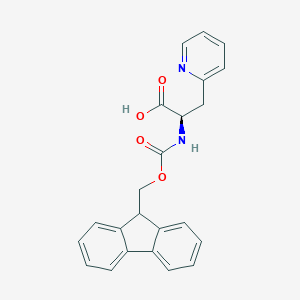
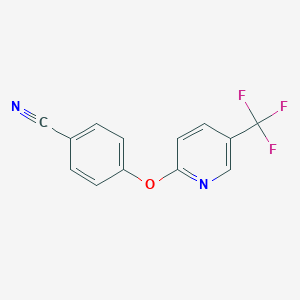
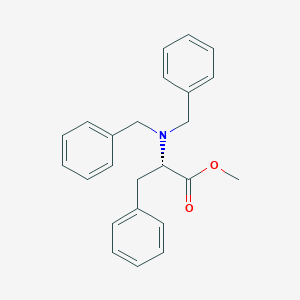
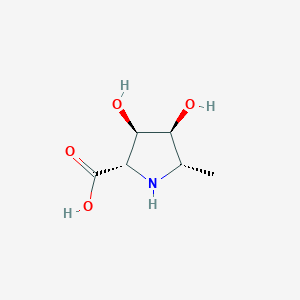
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
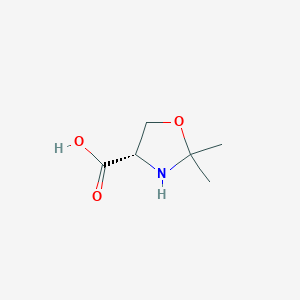
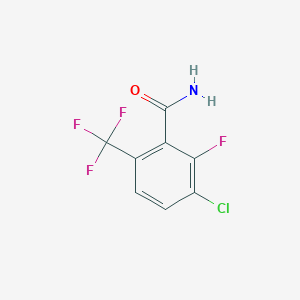
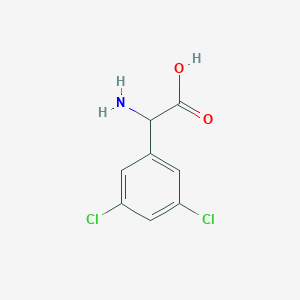
![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
